C3H5F5OS

Description

Evolution and Contemporary Landscape of Organofluorine Chemistry

The history of organofluorine chemistry traces back to the 19th century, but its significant growth occurred in the mid-20th century, spurred by the demand for new materials and pharmaceuticals. Early methods for introducing fluorine were often challenging and hazardous, utilizing reagents like elemental fluorine (F2) and hydrofluoric acid (HF). Over time, the field has seen the development of a wide array of fluorinating agents and methodologies, including nucleophilic, electrophilic, and radical fluorination techniques, as well as transition metal-catalyzed processes. researchgate.netcas.cnacs.org

Contemporary organofluorine chemistry is characterized by a focus on selective fluorination, aiming to introduce fluorine atoms or fluorinated groups at specific positions within complex molecules. cas.cn This precision is crucial for tailoring the properties of molecules for applications in drug discovery, agrochemical development, and the creation of advanced materials. researchgate.netresearchgate.net Emerging trends include the use of milder reaction conditions, the development of highly selective catalysts, and the application of computational methods to predict reactivity and optimize synthetic routes. The field continues to evolve, driven by the increasing demand for fluorine-containing molecules with tailored properties for diverse applications. cas.cn

Strategic Importance of Fluorinated Ethers and Sulfones/Sulfoxides in Advanced Chemical Systems

Fluorinated ethers and sulfur-containing functional groups like sulfones and sulfoxides are key components in the design of advanced chemical systems. Fluorinated ethers, characterized by a C-O-C linkage with fluorine atoms attached to the carbon framework, exhibit properties such as high chemical stability, low flammability, low surface tension, and often low toxicity. ontosight.aiacs.orgnist.gov These attributes make them valuable in applications ranging from refrigerants and blowing agents to specialized solvents and dielectrics. acs.orggoogle.com Research is also exploring their use in medical imaging and as components in energy storage systems like lithium-ion batteries, where they can influence electrolyte properties and interphase formation. ontosight.aifrontiersin.orgresearchgate.net

Positioning of C3H5F5OS within Emerging Research Trajectories in Specialized Organic Synthesis and Reactivity

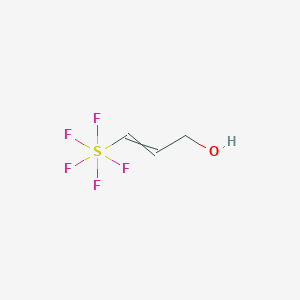

The molecular formula this compound suggests a compound containing a three-carbon chain, five fluorine atoms, one oxygen atom, and one sulfur atom. As noted earlier, this formula can correspond to various structural isomers, potentially including fluorinated ethers with a sulfur-containing substituent, or fluorinated sulfoxides or sulfones with a three-carbon chain and oxygen.

One isomer fitting this formula is (3-Hydroxy-1-propenyl)sulfur pentafluoride (CID 57552768), which contains a pentafluorosulfanyl group (SF5) attached to a propenol framework. nih.govsigmaaldrich.com The SF5 group is known for its high electronegativity, chemical inertness, and significant steric bulk, which can impart unique properties to molecules. 20.210.105 Compounds containing the SF5 group have been explored in various contexts, including as potential replacements for trifluoromethyl groups in pharmaceuticals and materials science due to their similar electronic effects but often enhanced stability.

Another potential structural class for this compound could be fluorinated ethers or sulfones/sulfoxides. For instance, a compound like 2-(difluoromethoxy)-1,1,1-trifluoroethane (B155667) has the formula C3H3F5O alfa-chemistry.com, close to this compound but lacking the sulfur. This highlights the potential for this compound to be a related structure where a sulfur atom is incorporated, perhaps as a sulfoxide, sulfone, or part of a thioether or sulfenyl group, alongside the fluorinated carbon chain and oxygen.

Research into highly fluorinated compounds with combined sulfur and oxygen functionalities, such as fluorinated sulfones used in nucleophilic fluoroalkylation acs.org or fluorinated ethers in battery electrolytes frontiersin.orgresearchgate.net, indicates the relevance of exploring compounds like this compound. Their specific arrangement of fluorine, sulfur, and oxygen atoms could lead to novel properties valuable in areas such as:

New Fluorination or Fluoroalkylation Reagents: Sulfur-based reagents are prominent in introducing fluorine or fluoroalkyl groups into organic molecules. researchgate.netacs.org A compound like this compound could potentially be designed or utilized as a precursor or reagent in such transformations, depending on its specific structure and reactivity.

Advanced Materials: The unique thermal, chemical, and electronic properties imparted by fluorine and sulfur-oxygen groups make these compounds candidates for specialized materials, including dielectrics, solvents, or components in energy technologies. ontosight.aiacs.orggoogle.com

Specialized Organic Synthesis: The incorporation of the this compound moiety, depending on its structure, could enable novel synthetic routes or lead to molecules with tailored steric and electronic profiles for specific chemical transformations.

While specific detailed research findings solely focused on all possible isomers of this compound may be limited or highly specialized, its molecular formula places it within a class of compounds actively being investigated for their potential to address challenges and open new avenues in chemical research, particularly in the design of molecules with enhanced performance and unique functionalities.

Properties

IUPAC Name |

3-(pentafluoro-λ6-sulfanyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F5OS/c4-10(5,6,7,8)3-1-2-9/h1,3,9H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHHQQCFLJIKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CS(F)(F)(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Stereochemical Elucidation of C3h5f5os

Theoretical Considerations of C-F, C-O, and C-S Bond Characteristics in Fluorinated Systems

The C-F bond is notably one of the strongest single bonds in organic chemistry, possessing high bond dissociation energy (typically around 488 kJ/mol) and a relatively short bond length (around 1.35 Å). alfa-chemistry.comwikipedia.orgencyclopedia.pubwikipedia.org This strength is attributed to the high electronegativity of fluorine (3.98), which imparts significant polarity and partial ionic character to the bond (Cδ⁺—Fδ⁻). alfa-chemistry.comwikipedia.orgwikipedia.orgugr.es The presence of multiple fluorine atoms on adjacent or nearby carbons, as seen in the SF₅ group and potentially influencing the carbon chain, can further strengthen and shorten C-F bonds through inductive effects. wikipedia.orgwikipedia.org This high polarity also leads to strong dipole-dipole interactions. alfa-chemistry.com

Carbon-oxygen (C-O) bonds, present in the hydroxyl group, are also polar due to oxygen's electronegativity. In fluorinated systems, the strong inductive effect of fluorine atoms can significantly alter the electron density distribution in nearby C-O bonds, influencing their polarity and reactivity. libretexts.org For example, fluorine substitution can increase the acidity of adjacent O-H groups. libretexts.org

Carbon-sulfur (C-S) bonds in organosulfur compounds exhibit varying characteristics depending on the oxidation state of sulfur. In the case of the SF₅ group, sulfur is in a hypervalent +6 state, bonded to five highly electronegative fluorine atoms. The S-F bonds are strong and polar. The C-S bond connecting the carbon chain to the SF₅ group will be influenced by the electron-withdrawing nature of the SF₅ group, potentially affecting its length and polarity. Studies on α-fluoro sulfur motifs highlight the importance of stereoelectronic effects, such as hyperconjugation involving sulfur lone pairs or C-S sigma bonds and C-F antibonding orbitals, in influencing molecular structure and conformation. nih.govnih.govresearchgate.net

The presence of the alkene (C=C) double bond introduces rigidity and defines the E-stereochemistry around this bond in (E)-3-(pentafluoro-λ⁶-sulfanyl)prop-2-en-1-ol. nih.gov The single bonds adjacent to the double bond (C-C and C-S) are subject to rotation, leading to various conformers.

Conformational Analysis and Rotational Isomerism of C3H5F5OS

Conformational analysis of (E)-3-(pentafluoro-λ⁶-sulfanyl)prop-2-en-1-ol involves examining the possible spatial arrangements of the molecule that arise from rotation around single bonds, particularly the C(alkene)-C(alkyl) bond and the C(alkyl)-O bond. The rigidity of the C=C double bond with its defined E-configuration restricts rotation around this part of the molecule, but rotation around the adjacent single bonds allows for different conformers or rotational isomers.

The presence of the bulky and highly electronegative SF₅ group and the fluorine atoms on the carbon chain will significantly influence the preferred conformations. Steric interactions between these groups and the hydrogen atoms or the hydroxyl group will play a role. Furthermore, stereoelectronic effects, such as the gauche effect, which is particularly pronounced in fluorinated systems, can stabilize conformers where electronegative atoms are in a gauche relationship despite expected steric repulsion. nih.govnih.govresearchgate.netufla.brresearchgate.net The gauche effect involves favorable interactions between a filled bonding orbital and an adjacent antibonding orbital. In fluorinated organosulfur compounds, interactions like nS→σC-F* or σC-S→σC-F* can stabilize certain gauche conformations. nih.govnih.govresearchgate.net

For (E)-3-(pentafluoro-λ⁶-sulfanyl)prop-2-en-1-ol, key torsional angles to consider for conformational analysis would include:

The angle around the C(alkene)-C(alkyl) bond.

The angle around the C(alkyl)-C(SF₅) bond (if applicable, though the structure identified has the SF5 group attached to the carbon chain via a C-S bond).

The angle around the C(alkyl)-O bond.

The angle around the O-H bond.

Advanced Spectroscopic Methods for Stereochemical Assignment and Diastereomeric/Enantiomeric Differentiation in this compound

Advanced spectroscopic methods are indispensable for experimentally determining the structure, conformation, and stereochemistry of organic molecules like (E)-3-(pentafluoro-λ⁶-sulfanyl)prop-2-en-1-ol. While the E-stereochemistry of the alkene is defined, the molecule could potentially exist as enantiomers if the carbon atom bonded to the hydroxyl group and the alkene is chiral, or as diastereomers if there were multiple chiral centers or geometric isomerism elsewhere (which is not the case for the identified structure). However, conformational analysis is key to understanding the molecule's dynamic structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and Heteronuclear) for Detailed Structural Probing

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of organofluorine compounds. youtube.comscholaris.caacs.org For (E)-3-(pentafluoro-λ⁶-sulfanyl)prop-2-en-1-ol, analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra would provide detailed information:

¹H NMR: The ¹H NMR spectrum would show distinct signals for the different types of protons present: the vinylic protons on the alkene, the methylene (B1212753) protons adjacent to the hydroxyl group, and the proton from the hydroxyl group. Chemical shifts would be influenced by the electronegative fluorine atoms and the SF₅ group. Coupling patterns (splitting of signals) would reveal the connectivity of the hydrogen atoms and their spatial relationships, providing insights into the conformation and the E-stereochemistry of the alkene (large vicinal coupling constant across the double bond). mdpi.com

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom: the two alkene carbons, the methylene carbon, and the carbon bonded to the SF₅ group (if directly bonded to a carbon in the chain, which it is in this structure). The chemical shifts of carbons near fluorine atoms are significantly affected by the inductive effect of fluorine. mdpi.com Coupling between ¹³C and ¹⁹F nuclei (¹JC-F, ²JC-F, ³JC-F) would further confirm the connectivity and relative positions of carbon and fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly sensitive for analyzing fluorinated compounds as fluorine is a spin-½ nucleus with high natural abundance. youtube.comscholaris.ca The ¹⁹F NMR spectrum would show signals for the five fluorine atoms bonded to sulfur in the SF₅ group. The pattern of these signals (e.g., multiplets due to coupling with adjacent protons or other fluorine atoms) would provide information about the symmetry and environment of the SF₅ group and its position relative to the rest of the molecule. Coupling between ¹⁹F and ¹H or ¹³C nuclei would be observed, aiding in structural confirmation and potentially providing conformational details through vicinal coupling constants. youtube.commdpi.com

Heteronuclear NMR: Techniques like ¹H-¹³C HSQC, HMBC, and ¹H-¹⁹F or ¹³C-¹⁹F correlation experiments would provide through-bond connectivity information, unequivocally linking protons, carbons, and fluorine atoms and helping to build the complete molecular structure.

Analysis of variable-temperature NMR experiments could provide information about the energy barriers to rotation around single bonds and the populations of different conformers.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Vibrational Dynamics

Infrared (FTIR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule and its vibrational modes, which are related to bond strengths and molecular geometry. uni-siegen.dewikipedia.orgmdpi.comsu.se

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared light by the molecule, corresponding to vibrations that cause a change in the molecule's dipole moment. uni-siegen.desu.se Characteristic absorption bands would be expected for the O-H stretching vibration (alcohol), C=C stretching vibration (alkene), C-H stretching and bending vibrations, C-O stretching vibration, and C-F stretching vibrations. The strong polarity of C-F bonds leads to intense C-F stretching bands in the fingerprint region of the IR spectrum. The specific positions and intensities of these bands can provide clues about the molecular structure and the environment of the functional groups.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light by the molecule, corresponding to vibrations that cause a change in the molecule's polarizability. uni-siegen.demdpi.comsu.se Raman spectroscopy is often strong for vibrations involving nonpolar or weakly polar bonds and symmetric vibrations. The C=C stretching vibration of the alkene is typically strong in Raman spectra. Vibrations of the C-S bonds and the SF₅ group would also be expected to be Raman active.

Comparing experimental vibrational spectra with theoretically calculated spectra for different conformers can help validate conformational analysis results.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which can confirm its molecular formula (this compound). HRMS provides a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, tandem mass spectrometry (MS/MS) or fragmentation studies can provide structural information by breaking the molecule into smaller ions and analyzing their mass-to-charge ratios. The fragmentation pattern is characteristic of the molecule's structure. Analyzing the fragments can help confirm the presence of the SF₅ group, the alkene, and the alcohol moiety by identifying characteristic fragment ions corresponding to parts of the molecule. This is particularly useful for confirming the connectivity of the molecule's different parts. Studies on fluorinated organosulfur compounds have utilized MS for characterization. mdpi.comnih.gov

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Packing

X-ray diffraction analysis of a single crystal of (E)-3-(pentafluoro-λ⁶-sulfanyl)prop-2-en-1-ol can provide a definitive three-dimensional structure of the molecule in the solid state. nih.govresearchgate.netd-nb.info This technique reveals precise bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecular geometry and conformation in the crystalline environment.

X-ray diffraction data can also show how molecules pack in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (involving the hydroxyl group) or van der Waals forces, including interactions involving the fluorine atoms. While the solid-state conformation may not be the most stable conformation in solution or the gas phase, it provides a valuable snapshot of a low-energy conformer and validates structural assignments made by other spectroscopic methods. Studies on fluorinated organosulfur compounds and other fluorinated molecules have successfully used X-ray crystallography to determine solid-state conformations and molecular interactions. nih.govnih.govresearchgate.netd-nb.inforesearchgate.net

By combining the information obtained from these advanced spectroscopic and diffraction techniques, a comprehensive picture of the molecular architecture, including the precise bond parameters, preferred conformations, and stereochemical features of (E)-3-(pentafluoro-λ⁶-sulfanyl)prop-2-en-1-ol, can be established.

Computational Prediction of Structural Parameters and Spectroscopic Signatures

Computational chemistry plays a crucial role in predicting and understanding the properties of chemical compounds, including their structural parameters and spectroscopic signatures. These methods utilize theoretical models and algorithms to simulate molecular behavior and calculate various properties, complementing experimental studies mtu.eduschrodinger.com. For a molecule with the complexity and functional groups present in this compound, computational approaches can provide valuable insights into its preferred conformations, bond lengths, bond angles, and vibrational modes, which directly relate to its spectroscopic characteristics mit.edu.

Typical computational studies on molecules involve methods such as Density Functional Theory (DFT) or ab initio calculations to determine optimized molecular geometries. These calculations can predict precise values for bond lengths between connected atoms (e.g., C-C, C=C, C-O, C-S, S-F) and bond angles formed by three connected atoms (e.g., ∠CCC, ∠CCO, ∠COS, ∠OSF). Furthermore, dihedral angles, which describe the torsion around a bond and are critical for understanding molecular conformation and flexibility, can also be computationally determined.

Beyond structural parameters, computational methods are extensively used to predict spectroscopic data. For instance, predicting vibrational frequencies through normal mode analysis can simulate the infrared (IR) spectrum of a molecule, indicating which functional groups are present and how they are vibrating. Similarly, computational techniques can predict Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the assignment of peaks in experimental NMR spectra and providing information about the electronic environment of different nuclei within the molecule. Predicting electronic transitions can also provide insights into the UV-Vis spectrum mit.edu.

Synthetic Methodologies for C3h5f5os and Its Chemical Precursors/derivatives

Strategies for Carbon Skeleton Construction and Functionalization

Constructing the three-carbon skeleton of C3H5F5OS typically involves building upon smaller, readily available organic precursors. Given the presence of multiple fluorine atoms and oxygen/sulfur functionalities, strategies must accommodate the electron-withdrawing nature of fluorine and the specific reactivity of oxygen and sulfur groups.

Methods for carbon skeleton construction in fluorinated systems can involve reactions common in organic synthesis, adapted for the presence of fluorine. These may include:

Coupling reactions to join smaller fluorinated or partially fluorinated fragments.

Transformations of existing carbon frameworks, such as chain elongation or functional group interconversions, on fluorinated or precursor molecules.

Utilizing fluorinated building blocks that already contain a portion of the desired carbon chain and some fluorine atoms. tcichemicals.com

Functionalization steps, such as oxidation, reduction, or formation of new carbon-heteroatom bonds (C-O, C-S), are then employed to introduce the required oxygen and sulfur atoms and further modify the molecule. The position and oxidation state of the sulfur atom (e.g., thioether, sulfoxide, sulfone) and the nature of the oxygen linkage (e.g., ether, alcohol) will dictate the specific functionalization reactions required.

Regioselective and Stereoselective Fluorination Techniques

Introducing fluorine atoms at specific positions (regioselectivity) and with defined spatial arrangements (stereoselectivity) is paramount for synthesizing a well-defined compound like this compound, which likely exists as one or more specific isomers. nih.gov Achieving high levels of control in fluorination reactions remains a significant challenge in organic chemistry. nih.gov

Direct Fluorination Approaches (e.g., with Elemental Fluorine or Metal Fluorides)

Direct fluorination using elemental fluorine (F₂) involves the reaction of a substrate directly with fluorine gas. While powerful, F₂ is highly reactive, toxic, and requires specialized equipment and handling techniques. tcichemicals.commdpi.comuni-wuerzburg.deref.ac.uk Recent advancements have focused on controlling its reactivity, for instance, by using dilute F₂ in inert gases or employing specific solvent systems with high dielectric constants like acetonitrile (B52724) or formic acid to promote selective electrophilic reactions. ref.ac.ukgoogle.com This approach has been successfully applied to the selective direct fluorination of various organic molecules, including dicarbonyl and β-ketoester substrates. ref.ac.uk

Metal fluorides, such as KF or CsF, can serve as sources of nucleophilic fluoride (B91410) for fluorination reactions. acsgcipr.orgalfa-chemistry.com Their use can be limited by poor solubility in organic solvents and the need to control fluoride ion reactivity. ukri.orgresearchgate.net Techniques like phase transfer catalysis or the use of additives such as poly(ethylene glycol) (PEG) can enhance the solubility and reactivity of metal fluorides in organic media, enabling selective fluorination, including electrochemical methods. acsgcipr.orgukri.orgresearchgate.net

Deoxyfluorination via Sulfur Tetrafluoride (SF₄) and its Derivatives (e.g., DAST)

Deoxyfluorination is a common strategy for replacing hydroxyl or carbonyl oxygen atoms with fluorine. Sulfur tetrafluoride (SF₄) is a long-established reagent for this transformation, converting alcohols to monofluoroalkanes, aldehydes and ketones to gem-difluoroalkanes, and carboxylic acids to trifluoromethyl groups. acs.orgacs.orgrsc.orgthieme-connect.de SF₄ is a reactive gas that hydrolyzes readily and requires careful handling. nih.gov

Derivatives of SF₄, such as diethylaminosulfur trifluoride (DAST), are often preferred due to their ease of handling and broader substrate compatibility. tcichemicals.comrsc.orgsigmaaldrich.com DAST is widely used for the nucleophilic fluorination of alcohols, converting hydroxyl groups to fluorine with potential for stereochemical inversion. tcichemicals.comrsc.orgsigmaaldrich.comnih.govacs.org It can also react with aldehydes and ketones to form geminal difluorides. wvu.edu While effective, DAST can be thermally unstable and may lead to elimination side products. tcichemicals.comwvu.edu Alternative deoxyfluorination reagents with improved safety profiles and functional group tolerance have been developed. wvu.edu

Electrophilic and Nucleophilic Fluorination Reagents and Protocols

Fluorination reactions can broadly be classified as either nucleophilic or electrophilic, depending on the nature of the fluorine source. tcichemicals.comalfa-chemistry.com

Nucleophilic fluorination involves fluoride anion (F⁻) acting as a nucleophile, typically displacing a leaving group or adding to an unsaturated system. acsgcipr.orgalfa-chemistry.com Reagents include inorganic fluorides (KF, CsF) and organic fluorinating agents like DAST and HF complexes (e.g., HF/pyridine). acsgcipr.orgalfa-chemistry.comtcichemicals.comorganic-chemistry.org Nucleophilic fluorination is often used for converting alcohols, halides, or sulfonates to fluorides. acsgcipr.orgnih.gov

Electrophilic fluorination utilizes reagents that deliver an electron-deficient fluorine atom (F⁺ equivalent) to a nucleophilic center, such as electron-rich aromatic rings, alkenes, enolates, or carbanions. brynmawr.edualfa-chemistry.comwikipedia.orgalfa-chemistry.com Common electrophilic fluorinating agents include N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor. brynmawr.edualfa-chemistry.comwikipedia.orgalfa-chemistry.com These reagents are generally more selective and easier to handle than elemental fluorine. alfa-chemistry.comwikipedia.org Electrophilic fluorination is valuable for introducing fluorine into complex molecules with control over regioselectivity. brynmawr.edu

The choice between nucleophilic and electrophilic fluorination depends on the substrate's electronic properties and the desired position of fluorine incorporation. alfa-chemistry.com Regioselectivity in both types of fluorination can be influenced by substrate structure, reagent choice, and the use of catalysts or additives. organic-chemistry.org Stereoselective fluorination, aiming to create specific stereoisomers, often involves chiral reagents, catalysts, or substrates. nih.govrsc.orgbeilstein-journals.org

Introduction and Manipulation of Oxygen and Sulfur Functionalities (e.g., Etherification, Sulfoxidation, Thiolation)

Introducing and modifying oxygen and sulfur functionalities within a fluorinated molecule like this compound requires methods compatible with the presence of fluorine atoms, which can significantly affect the reactivity of nearby groups.

Ether linkages can be formed through various methods, including the Williamson ether synthesis (reaction of an alkoxide with an alkyl halide) or the addition of alcohols to alkenes or alkynes. fluorine1.ru Adapting these methods for fluorinated precursors or products is necessary. fluorine1.ru

Sulfur functionalities, such as thioethers (sulfides), sulfoxides, and sulfones, can be introduced and interconverted. Thioethers can be formed by the reaction of thiols with alkyl halides or by the addition of thiols to alkenes. organic-chemistry.orgacs.org Oxidation of thioethers yields sulfoxides and further oxidation leads to sulfones. sioc.ac.cn The presence of fluorine atoms can influence the reactivity of sulfur centers and the ease of oxidation.

Addition Reactions to Fluorinated Olefins

Fluorinated olefins are valuable building blocks for synthesizing fluorinated compounds. organic-chemistry.org Addition reactions to the double bond of fluorinated olefins can introduce oxygen and sulfur functionalities. Nucleophiles, including oxygen nucleophiles (e.g., alcohols, alkoxides) and sulfur nucleophiles (e.g., thiols, thiolates), can add across the double bond, often following Markovnikov or anti-Markovnikov addition rules depending on the reaction conditions and the specific olefin and nucleophile. organic-chemistry.org

For example, the addition of alcohols or thiols to fluorinated alkenes can lead to the formation of fluorinated ethers or thioethers. fluorine1.ruresearchgate.net The regioselectivity of these additions is influenced by the position of fluorine atoms on the alkene, which affects the electron density and polarization of the double bond. Control over stereochemistry may also be achieved depending on the reaction conditions and the structure of the reactants.

Condensation and Substitution Methodologies

Condensation and substitution reactions are fundamental tools in organic synthesis and are applied in the construction of fluorinated ethers and related structures, which can serve as precursors or derivatives of this compound. Nucleophilic substitution reactions, particularly nucleophilic aromatic substitution (SNAr) on activated polyfluoroarenes, are commonly used to introduce oxygen linkages into fluorinated systems. For instance, fluorinated poly(aryl ether)s can be synthesized via nucleophilic substitution reactions between fluorinated monomers and diols in the presence of a base like potassium carbonate. rsc.orgresearchgate.net This method has been employed to create polymers with desirable thermal and dielectric properties. rsc.org Similarly, the reaction of fluorine-containing alcohols with epoxides in the presence of acidic or basic catalysts can lead to the formation of fluorinated ethers through an addition/condensation pathway. fluorine1.ru Examples include the reaction of 2-fluoroethanol (B46154) with ethylene (B1197577) oxide. fluorine1.ru The Williamson ether synthesis, a classic substitution reaction involving an alkoxide and an alkyl halide, can also be adapted for the synthesis of fluorinated ethers, although specific conditions may be required depending on the fluorination pattern. fluorine1.ru Condensation reactions involving fluoroalkanols and carbonyl compounds, such as aldehydes or ketones, can also yield fluorinated ether linkages or related structures. For example, the condensation of 2,2-difluoro-1,3-propanediol with dimethoxymethane (B151124) has been reported to produce linear compounds containing ether groups. fluorine1.ru

Catalytic Approaches in this compound Synthesis (e.g., Transition Metal-Mediated Fluorination, Organocatalysis)

Catalytic methods play a crucial role in the efficient and selective synthesis of fluorinated compounds, including potential routes to this compound and its related structures. Transition metal catalysis, particularly involving palladium and nickel, has been explored for the formation of C-F bonds and the synthesis of fluorinated ethers. Palladium-catalyzed C-O cross-coupling reactions have been developed for the synthesis of fluorinated alkyl aryl ethers by coupling activated aryl halides with primary fluoroalkyl alcohols. acs.org Nickel(II) complexes have also been investigated as catalysts for the introduction of fluorinated alkoxy groups, such as trifluoroethoxy and difluoroethoxy groups, onto aromatic C(sp²)-H bonds. chemistryviews.org These studies provide insights into potential catalytic pathways for forming ether linkages adjacent to fluorinated carbons. Transition metal catalysis is also broadly applied in fluorination reactions, enabling nucleophilic, electrophilic, and radical fluorination strategies. beilstein-journals.org

Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative to metal catalysis, often providing advantages in terms of cost, toxicity, and sensitivity to air and moisture. organic-chemistry.org Organocatalytic approaches have been developed for various transformations, including the formation of C-F bonds and the synthesis of ethers. organic-chemistry.orgnih.govnju.edu.cnrsc.orgbohrium.comtohoku.ac.jprsc.org For instance, synergistic photocatalysis and organocatalysis have been employed for the site-selective radical fluorination of tertiary alkyl ethers. nju.edu.cn Organocatalysts have also been utilized in asymmetric synthesis to create chiral molecules, including fluorinated compounds and silyl (B83357) ethers. nih.govbohrium.comtohoku.ac.jpfrontiersin.orgacs.orgrsc.org While direct organocatalytic routes specifically for the SF₅ moiety in this compound may be less common, organocatalysis can be applied to synthesize fluorinated or unsaturated alcohol precursors that could then be functionalized with the SF₅ group.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to minimize the environmental impact of chemical synthesis by reducing or eliminating the use and generation of hazardous substances and promoting efficiency and sustainability. ijnc.irijsra.netresearchgate.net Applying these principles to the synthesis of fluorinated compounds like this compound is an active area of research. ijnc.irdovepress.comresearchgate.netcas.cn

Minimizing or eliminating the use of organic solvents is a key aspect of green chemistry. ijnc.irijsra.net Solvent-free reactions and the use of aqueous reaction media are explored to reduce waste and simplify processes. ijnc.ircas.cn For example, some fluorination reactions can be carried out under solvent-free conditions, sometimes facilitated by mechanical methods like ball milling. ijnc.ir The use of water as a solvent in ether synthesis has also been demonstrated in certain catalytic reductive etherification reactions. organic-chemistry.org Developing solvent-free or aqueous conditions for the steps involved in synthesizing this compound would align with green chemistry goals, reducing the reliance on potentially hazardous or environmentally problematic organic solvents.

Atom economy, a measure of how efficiently reactant atoms are incorporated into the desired product, is a fundamental principle of green chemistry aimed at waste minimization. ijnc.irijsra.netresearchgate.netjk-sci.comacs.org Reactions with high atom economy generate less waste, improving resource utilization. ijnc.irjk-sci.com Strategies to maximize atom economy include designing reactions that avoid the formation of stoichiometric byproducts and employing catalytic methods. jk-sci.comacs.org Waste minimization also involves preventing waste generation rather than treating it afterwards. ijsra.netacs.org This can be achieved through efficient reaction design, process intensification, and the recycling of reagents and byproducts. ijnc.irresearchgate.net For the synthesis of this compound, this means exploring routes that incorporate most of the atoms from the starting materials into the final product and minimizing the formation of unwanted side products. The development of green synthetic processes for sulfonyl fluorides, which are related to the SF₅ moiety, has focused on using readily available materials and producing non-toxic byproducts like salts, demonstrating a move towards more atom-economical and less wasteful processes. sciencedaily.comeurekalert.org

Solvent-Free or Aqueous Reaction Media Development

Scalability Considerations for this compound Chemical Production

Scaling up a chemical synthesis from laboratory to industrial production involves numerous considerations beyond simply increasing reactant quantities. labmanager.com For a compound like this compound, ensuring scalability requires addressing factors such as reaction kinetics, heat transfer, mixing, safety, cost of raw materials, and purification methods on a larger scale. labmanager.comthechemicalengineer.com Reactions that are efficient and high-yielding on a small scale may present challenges when scaled up due to changes in surface area to volume ratios, which affect heat dissipation, and mass transfer limitations. labmanager.com

Developing a scalable synthesis involves selecting robust reaction conditions that are less sensitive to variations in temperature, concentration, and mixing. labmanager.com The availability and cost of starting materials and reagents in bulk quantities are also critical factors. labmanager.com Purification methods that are effective and economical on a large scale, such as distillation or crystallization, are preferred over techniques like preparative chromatography, which can be less scalable. nih.gov

Research into the scalable synthesis of other fluorinated compounds, such as fluoroketones and fluorinated covalent organic frameworks, highlights the importance of developing methods that are efficient, utilize readily available reagents, and can be performed on a preparative scale without requiring extensive purification. rsc.orgresearchgate.netnih.gov For this compound production, this would involve optimizing the chosen synthetic route to ensure it remains practical, cost-effective, and environmentally sound when conducted on a larger scale. This includes evaluating the robustness of condensation, substitution, and catalytic steps under manufacturing conditions and addressing potential bottlenecks related to reagent handling, reaction control, and product isolation.

Chemical Reactivity and Mechanistic Investigations of C3h5f5os

Reaction Pathways and Transformation Patterns of C3H5F5OS

Reaction pathways describe the sequence of chemical reactions that lead from reactants to products. These pathways can involve a series of elementary steps youtube.com. Transformation patterns refer to the types of chemical changes a molecule undergoes, such as addition, elimination, substitution, or rearrangement reactions, often dictated by the functional groups present masterorganicchemistry.comyoutube.com. For a compound like this compound, containing a hydroxyl group, a carbon-carbon double bond, and a pentafluorosulfanyl group, potential reaction pathways could involve transformations characteristic of alcohols, alkenes, or the sulfur-fluorine moiety nih.gov. However, specific reaction pathways and transformation patterns for this compound were not detailed in the search results.

Kinetic Studies of this compound Chemical Transformations

Chemical kinetics is the study of reaction rates and how they are affected by various factors, such as concentration, temperature, and the presence of catalysts fsu.eduatascientific.com.aulibretexts.orgox.ac.uk. Kinetic studies provide quantitative information about the speed of a reaction and can offer insights into its mechanism ox.ac.ukresearchgate.net.

Rate Law Determination and Temperature Dependence

The rate law of a reaction expresses the relationship between the reaction rate and the concentrations of the reactants libretexts.orgmetu.edu.trfiveable.me. It is determined experimentally and includes a rate constant, k, which is specific to the reaction and temperature metu.edu.trfiveable.me. The temperature dependence of the rate constant is typically described by the Arrhenius equation, which shows that the rate constant increases exponentially with temperature fiveable.mesolubilityofthings.comum.edu.mtlibretexts.orglibretexts.org. A plot of the natural logarithm of the rate constant versus the reciprocal of the absolute temperature (an Arrhenius plot) can be used to determine the activation energy and the pre-exponential factor um.edu.mtlibretexts.orglibretexts.org. Specific rate laws or temperature dependence data for reactions involving this compound were not found in the search results.

Activation Parameters (Ea, ΔH‡, ΔS‡)

Activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide further details about the energy profile and molecular changes occurring during a reaction libretexts.orglibretexts.orgwikipedia.orgwikipedia.org. The activation energy (Ea) represents the minimum energy required for a reaction to occur libretexts.orglibretexts.orgwikipedia.orgfiveable.me. The enthalpy of activation (ΔH‡) is related to the energy difference between the transition state and the reactants, while the entropy of activation (ΔS‡) relates to the change in disorder or molecular freedom in forming the transition state libretexts.orgwikipedia.orgwikipedia.org. These parameters can be determined experimentally from the temperature dependence of the rate constant, often using the Eyring equation libretexts.orgwikipedia.org. Analysis of activation parameters can provide valuable information about the nature of the transition state libretexts.org. Specific activation parameters for any reaction involving this compound were not available in the search results.

Elucidation of Reaction Mechanisms

A reaction mechanism is a detailed, step-by-step description of how a reaction occurs, including the sequence of elementary steps, the formation and consumption of intermediates, and the structure of transition states youtube.comatascientific.com.auresearchgate.netfiveable.mewikipedia.orgyoutube.com. Elucidating a reaction mechanism is a key goal of chemical kinetics and mechanistic investigations ox.ac.ukresearchgate.net.

Influence of Fluorine and Sulfur on Electronic and Steric Effects

The presence of fluorine and sulfur atoms in an organic molecule like this compound can significantly influence its chemical reactivity through electronic and steric effects nih.govatascientific.com.ausioc.ac.cn. Fluorine is highly electronegative and can exert strong inductive effects, withdrawing electron density and potentially polarizing adjacent bonds tsfx.edu.au. The presence of multiple fluorine atoms, as in the pentafluorosulfanyl group, can lead to a significant electron-withdrawing effect nih.govsioc.ac.cn. Sulfur, depending on its oxidation state and substituents, can exhibit various electronic properties, including acting as an electron-withdrawing or electron-donating group, and can participate in resonance effects nih.govsioc.ac.cnd-nb.info. The sulfur atom in the pentafluorosulfanyl group is in a high oxidation state (VI) and is bonded to five electronegative fluorine atoms, which would be expected to make the sulfur center electron-deficient and influence the reactivity of nearby functional groups, such as the alkene and hydroxyl group nih.govd-nb.infonih.govbrynmawr.edu. Steric effects, arising from the size and spatial arrangement of the fluorine and pentafluorosulfanyl groups, can also impact the accessibility of reactive sites and influence the favored reaction pathways sioc.ac.cnd-nb.info. While the general influence of fluorine and sulfur in organofluorine and sulfur chemistry is known sioc.ac.cnd-nb.infonih.govbrynmawr.edunih.gov, the specific electronic and steric effects of the pentafluorosulfanyl group and fluorine atoms on the reactivity of the alkene and hydroxyl functionalities within the this compound molecule were not detailed in the provided search results.

Role of Catalysis in Modulating this compound Reactivity

While specific catalytic studies directly involving (3-Hydroxy-1-propenyl)sulfur pentafluoride (this compound) are not extensively detailed in the provided literature, research on related pentafluorosulfanyl-substituted compounds indicates that catalysis plays a significant role in facilitating their chemical transformations. For instance, catalytic asymmetric synthesis has been achieved for highly functionalized pentafluorosulfanylated pyrrolidines through 1,3-dipolar cycloaddition reactions utilizing specific catalysts like Xing-Phos researchgate.net. Similarly, Rh₂(esp)₂ has been employed as a catalyst in intramolecular cyclopropanation reactions involving SF₅-substituted cyclopropane-fused γ-lactones researchgate.net. Photoredox catalysis has also been demonstrated for radical addition reactions of SF₅-substituted bicyclo[1.1.1]pentane derivatives with alkenes and alkynes researchgate.net. The addition of pentafluorosulfanyl chloride (SF₅Cl) to unsaturated compounds can be initiated by radical catalysts such as air-stable amine-borane complexes researchgate.net.

Given the presence of the SF₅ moiety and the alkene and alcohol functional groups in this compound, it is plausible that various catalytic methods applicable to SF₅-substituted alkenes and allylic alcohols could be explored to modulate its reactivity. Studies on sigmatropic rearrangements of SF₅-substituted allylic alcohols highlight that the steric bulk of the SF₅ group can influence reaction pathways, suggesting that catalyst design might need to consider these steric factors to enable specific transformations rsc.org.

Stability and Degradation Pathways in Controlled Chemical Environments

Studies on related SF₅-containing compounds, such as the decomposition of 3-(pentafluorosulfanyl)muconolactone in aqueous media, indicate that these compounds can undergo degradation under certain conditions researchgate.net. The stability of different types of sulfur(VI) fluoride (B91410) compounds, such as aromatic fluorosulfates (Ar—O—SO₂F), has been investigated, showing stability under neutral and acidic conditions and some stability in basic environments, but reactivity in the presence of suitable nucleophiles google.com. The stability of specific SF₅-containing substituents, like the SF₅CF₂ group, has also been noted to be a factor influencing the feasibility of certain reactions rsc.org.

Hydrolytic Stability and Degradation Products in Acidic and Basic Conditions

Information specifically on the hydrolytic stability and degradation products of (3-Hydroxy-1-propenyl)sulfur pentafluoride in acidic and basic conditions is not available in the provided search results. However, the degradation of related SF₅ compounds in aqueous media under varying pH conditions has been studied. For example, the decomposition of 3-(pentafluorosulfanyl)muconolactone has been investigated in acidic, neutral, and basic aqueous environments researchgate.net. While the specific degradation products of this compound under these conditions are not detailed, such studies on analogous compounds suggest that hydrolysis could lead to the cleavage of certain bonds, potentially involving the alkene, alcohol, or the SF₅ group itself under harsh conditions, although the SF₅ group is generally considered resistant to hydrolysis compared to other functional groups.

Computational Chemistry and Theoretical Modeling of C3h5f5os

Quantum Mechanical Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental in computational chemistry for determining the electronic structure and bonding characteristics of molecules. These methods solve the electronic Schrödinger equation, providing insights into molecular orbitals, charge distribution, and bond strengths.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method due to its balance of computational cost and accuracy for many chemical systems. DFT is particularly valuable for predicting molecular properties such as optimized geometries, vibrational frequencies, and energies. mdpi.com It is also extensively used to study electronic structure and bonding. rsc.org, nih.gov, researchgate.net, aps.org DFT calculations can provide insights into the distribution of electron density within C3H5F5OS, the nature of the bonding between atoms, including the sulfur-fluorine bonds and the impact of the highly electronegative fluorine atoms on the rest of the molecule. Analyzing molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can provide an indication of the molecule's reactivity. nih.gov

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods, meaning "from the beginning," are a class of quantum mechanical calculations that are derived directly from theoretical principles, without including experimental data. These methods, such as Hartree-Fock (HF) and Coupled Cluster (CC) theory, are generally more computationally expensive than DFT but can provide higher accuracy, particularly for properties like reaction energies and spectroscopic parameters. vutbr.cz, purdue.edu, , nsf.gov, ucdavis.edu Applying ab initio methods to this compound could provide a more accurate description of its electronic structure and bonding, serving as a benchmark for DFT studies. These methods can be used to calculate properties such as ionization potentials and electron affinities, which are related to the molecule's behavior in redox reactions.

Molecular Dynamics Simulations for Conformational Space and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. nih.gov, mdpi.com By simulating the motion of atoms and molecules over time according to classical mechanics, MD can explore the conformational space of a flexible molecule like this compound and provide insights into its dynamic behavior in different environments (e.g., gas phase, solution). nih.gov, volkamerlab.org, biorxiv.org For this compound, MD simulations could reveal the preferred conformations of the molecule, the flexibility of the propenyl chain and the orientation of the hydroxyl group relative to the sulfur pentafluoride moiety. whiterose.ac.uk This is particularly relevant given the presence of a rotatable bond and a double bond, which can lead to various possible spatial arrangements. Understanding the conformational landscape is crucial as different conformers can exhibit different properties and reactivity.

Reaction Pathway Modeling and Transition State Optimization

Computational methods are widely used to model chemical reactions and identify transition states, which are high-energy configurations along the reaction pathway. tau.ac.il, tau.ac.il Techniques such as Transition State (TS) optimization and Intrinsic Reaction Coordinate (IRC) calculations can be employed to map out the energy profile of a reaction involving this compound. tau.ac.il, uni-muenchen.de, stackexchange.com This could involve studying its potential reactions, such as additions to the double bond, reactions involving the hydroxyl group, or transformations of the sulfur pentafluoride group. Identifying transition states allows for the calculation of activation energies, which are critical for understanding reaction rates and mechanisms. tau.ac.il, tau.ac.il Methods like QST2 and QST3 can assist in locating transition state structures. tau.ac.il, stackexchange.com, tau.ac.il

Quantitative Structure-Reactivity Relationships (QSRR) for Fluorinated Compounds

Quantitative Structure-Reactivity Relationships (QSRR) involve developing models that correlate the chemical structure of compounds with their reactivity. researchgate.net, mdpi.com For fluorinated compounds, QSRR studies can help to understand how the number, position, and environment of fluorine atoms influence reactivity. researchgate.net, fu-berlin.de, researchgate.net While specific QSRR studies on this compound were not found, the principles of QSRR can be applied to this molecule by calculating various molecular descriptors (e.g., electronic, steric, topological) from its structure and correlating them with experimental reactivity data if available. mdpi.com Computational methods, including DFT, are often used to calculate the molecular descriptors used in QSRR models. researchgate.net Such studies can contribute to the predictive understanding of the reactivity of this compound and other related fluorinated molecules.

Environmental Chemical Transformation Pathways of C3h5f5os

Abiotic Degradation Mechanisms in the Atmosphere

Information regarding the specific abiotic degradation mechanisms of C3H5F5OS in the atmosphere, such as reaction rates and products, was not found in the provided search results. General principles of atmospheric chemistry involve processes like photolysis and reactions with atmospheric radicals, but their specific application to this compound is not detailed in the available information.

Photolysis and Photoreactivity

Specific data on the photolysis and photoreactivity of this compound in the atmosphere were not available in the search results. Photolysis typically depends on a compound's ability to absorb light in the relevant atmospheric spectrum.

Reaction with Atmospheric Radicals (e.g., Hydroxyl Radicals, Ozone)

Detailed information on the reaction rates and products of this compound with key atmospheric radicals such as hydroxyl radicals (OH•) and ozone (O₃) was not found in the consulted literature. Reactions with atmospheric radicals are a primary removal mechanism for many organic compounds in the atmosphere. harvard.educopernicus.org

Chemical Fate in Aquatic Systems

Specific information regarding the chemical fate of this compound in aquatic systems, including hydrolysis and interactions with dissolved substances, was not extensively detailed in the search results.

Hydrolysis and Solvolysis Pathways in Various pH Conditions

Specific data on the hydrolysis and solvolysis pathways of this compound under various pH conditions were not available in the retrieved information. Hydrolysis is a significant transformation pathway for some compounds in water, influenced by pH. epo.org

Interaction with Dissolved Organic Matter and Inorganic Species

Information on the interaction of this compound with dissolved organic matter and inorganic species in aquatic environments was not found in the provided search results. Such interactions can influence a compound's speciation, bioavailability, and persistence in water.

Formation of Chemical Degradation Products and Their Persistence

The environmental transformation of chemical compounds like this compound can occur through various processes, including biodegradation, hydrolysis, photolysis, and oxidation oup.comresearchgate.net. These processes can lead to the formation of chemical degradation products. The specific degradation pathways and the resulting products are highly dependent on the chemical structure of the parent compound and the prevailing environmental conditions in different compartments such as water, soil, and air oup.com.

While specific data on the degradation products and persistence of this compound were not found in the consulted literature, the presence of functional groups such as carbon-sulfur bonds, fluorine atoms, and potentially hydroxyl or carbonyl groups (depending on the specific isomer) suggests potential transformation routes. For instance, compounds containing sulfur can undergo oxidation or reduction reactions. Organofluorine compounds, particularly those with multiple fluorine atoms on a carbon chain or directly attached to sulfur as in sulfur pentafluoride, are often noted for their high stability and resistance to degradation, potentially leading to persistent transformation products like trifluoroacetic acid (TFA) from certain fluorinated substances unep.orgumweltbundesamt.de. Hydrolysis can occur if the molecule contains hydrolyzable bonds, particularly in aquatic environments researchgate.net. Photolysis, driven by sunlight, can be a significant degradation pathway for some chemicals, especially in surface waters or in the atmosphere, depending on the compound's ability to absorb light researchgate.net.

The persistence of a chemical or its degradation products in the environment is a critical factor in environmental risk assessment chemrxiv.orgoup.com. Persistence refers to the propensity of a substance to remain in the environment before being transformed oup.com. Regulatory frameworks often assess persistence based on degradation half-lives in different environmental compartments (water, soil, sediment) chemrxiv.orgacs.org. A substance is typically considered persistent or very persistent if its half-life exceeds certain thresholds chemrxiv.org. The persistence of degradation products is particularly important because even if the parent compound degrades relatively quickly, persistent transformation products can accumulate over time and potentially exert long-term effects unep.org. For example, some halogenated substances, despite having low global warming potential, can degrade into persistent products like TFA umweltbundesamt.de.

Assessing the persistence of degradation products requires their identification and subsequent monitoring or modeling of their environmental fate nih.gov. If degradation products are found to be persistent, it raises concerns about their potential for long-range transport and accumulation in various environmental media and organisms researchgate.netnih.gov.

Methodologies for Assessing Environmental Persistence and Transformation

Assessing the environmental persistence and transformation of chemicals involves a tiered approach utilizing a combination of laboratory studies, modeling, and monitoring data oup.comchemrxiv.orgsmithers.com. Standardized testing guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are commonly employed to evaluate biodegradation and other transformation processes in various environmental compartments chemrxiv.orgsmithers.comcriver.com.

Laboratory Studies:

Biodegradation Tests: These studies assess the extent to which microorganisms can break down a chemical. Ready biodegradation tests (e.g., OECD 301 series, OECD 310) are stringent screening tests that determine if a substance is rapidly and completely mineralized smithers.com. Inherent biodegradation tests (e.g., OECD 302 series) assess the potential for biodegradation under more favorable conditions or with a higher concentration of activated sludge inoculum smithers.com. Simulation tests (e.g., OECD 307, 308, 309, 314B) are conducted under conditions that simulate specific environmental compartments like soil, sediment, or surface water to determine degradation rates and half-lives smithers.comcriver.com.

Abiotic Transformation Studies: These include studies on hydrolysis (e.g., OECD 111) to assess degradation in water at different pH values and photolysis (e.g., OECD 316) to evaluate degradation induced by light criver.com.

Sorption Studies: Methods like OECD 106 are used to determine the adsorption and desorption behavior of a chemical in soil or sludge, which influences its mobility and bioavailability for degradation criver.com.

Modeling:

Weight-of-Evidence Approach:

Analytical techniques are crucial for identifying and quantifying the parent compound and its degradation products in environmental samples criver.com. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are commonly used for this purpose criver.com.

Table 6.1 summarizes common methodologies for assessing environmental persistence and transformation.

Table 6.1 Common Methodologies for Assessing Environmental Persistence and Transformation

| Methodology Type | Examples of Methods/Guidelines | Description | Relevant Environmental Process Assessed |

| Laboratory Studies | OECD 301 (A, B, C, D, E, F), OECD 310 | Ready Biodegradation Tests (ultimate biodegradation/mineralization) | Biodegradation |

| OECD 302 (A, B, C), OECD 314B | Inherent Biodegradation Tests, Activated Sludge Simulation Tests | Biodegradation | |

| OECD 307, OECD 308, OECD 309 | Aerobic/Anaerobic Transformation in Soil, Sediment, and Surface Water | Biodegradation, Abiotic Transformation | |

| OECD 111 | Hydrolysis as a Function of pH | Abiotic Transformation (Hydrolysis) | |

| OECD 316 | Phototransformation in Water | Abiotic Transformation (Photolysis) | |

| OECD 106 | Adsorption/Desorption Using Batch Equilibrium Method | Sorption (influences mobility/fate) | |

| Modeling | Fugacity Models (Level I, II, III), Multimedia Models | Predict distribution and fate in different environmental compartments | Overall Environmental Fate |

| QSARs | Estimate properties like biodegradability from chemical structure | Biodegradation (prediction) | |

| Chemical Transformation Simulators (e.g., CTS) | Predict potential transformation pathways and products | Transformation Pathways | |

| Weight-of-Evidence | Integrated Assessments | Combines data from various sources (lab, field, modeling, monitoring) for a comprehensive assessment | Overall Persistence and Fate |

| Analytical Techniques | HPLC-MS, GC-MS, TLC | Identification and quantification of parent compound and degradation products in environmental matrices | Monitoring Transformation/Degradation |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

These methodologies, when applied systematically, provide the basis for understanding the environmental fate of chemicals like this compound and assessing the potential persistence of the parent compound and its transformation products.

Advanced Analytical Methodologies for C3h5f5os in Complex Chemical Systems

Chromatographic Separation Techniques

Chromatography plays a crucial role in separating C3H5F5OS from complex sample matrices, which is essential before detection and quantification. The choice of chromatographic technique depends largely on the physical properties of this compound, such as its volatility and thermal stability.

Gas Chromatography (GC) for Volatile Species

Gas chromatography is a suitable technique for the analysis of volatile or semi-volatile compounds that can be vaporized without decomposition. GC is commonly employed for the analysis of volatile fluorinated compounds in various matrices, including air emissions restek.comnih.govmdpi.com. The separation in GC is based on the differential partitioning of analytes between a mobile gas phase and a stationary phase within a heated column. Given the relatively low molecular weight of this compound and the presence of an alkene group, it may possess sufficient volatility for GC analysis. GC coupled with mass spectrometry (GC-MS) has been used for the analysis of volatile perfluorinated compounds and fluorinated silanes nih.govdiva-portal.org. Specific GC columns, such as PLOT columns, have been mentioned for the analysis of volatile fluorinated compounds restek.com.

Liquid Chromatography (LC) for Non-Volatile or Thermally Labile Forms

For compounds that are less volatile or prone to degradation at the elevated temperatures used in GC, liquid chromatography is the preferred separation technique. LC is widely applied for the analysis of a broad range of fluorinated organic substances, including per- and polyfluoroalkyl substances (PFAS) and fluorinated pharmaceuticals researchgate.netsigmaaldrich.comchromatographyonline.comnih.govacs.orgshimadzu.com. In LC, separation is achieved by the differential partitioning of analytes between a mobile liquid phase and a stationary phase. This technique is particularly useful for analyzing compounds that may be thermally labile or have polar functional groups, such as the alcohol present in this compound, which might make it less amenable to GC without derivatization. LC coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is a standard method for detecting fluorinated residuals sigmaaldrich.comchromatographyonline.com.

Advanced Column Chemistries and Separation Modes (e.g., Chiral Chromatography)

Advanced chromatographic techniques and specialized column chemistries can provide enhanced separation power for complex samples containing this compound. This includes the use of various stationary phases tailored to the specific chemical properties of the analyte. For instance, reversed-phase LC columns are commonly used for the analysis of fluorinated compounds nih.gov.

If this compound or related compounds of interest exist as enantiomers, chiral chromatography becomes essential for their separation and analysis. Chiral stationary phases are designed to separate stereoisomers based on their differential interactions with the chiral environment of the stationary phase. The incorporation of fluorine atoms in organic molecules can influence their chiral recognition properties perkinelmer.comchromatographytoday.comthieme-connect.comacs.orgmdpi.com. Studies have explored the use of fluorinated chiral polysaccharide phases for the enantioseparation of fluorinated compounds using techniques like supercritical fluid chromatography (SFC) and HPLC perkinelmer.comchromatographytoday.commdpi.com. While the specific structure of this compound provided does not indicate a chiral center, the potential for chirality in related synthesis or degradation products highlights the relevance of chiral chromatography in comprehensive analysis.

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is a powerful detection technique that, when coupled with chromatography, provides sensitive and selective analysis of this compound. MS detects analytes based on their mass-to-charge ratio and can provide valuable structural information through fragmentation.

GC-MS and LC-MS/MS Coupling for Enhanced Selectivity and Sensitivity

Coupling GC or LC with mass spectrometry significantly enhances the ability to identify and quantify this compound in complex matrices. GC-MS is widely used for the analysis of volatile and semi-volatile organic compounds, including various fluorinated substances nih.govmdpi.comdiva-portal.orgmarkes.com. Electron ionization (EI) is a common ionization technique in GC-MS, although it can lead to significant fragmentation, sometimes making it difficult to observe the molecular ion diva-portal.orgjeol.com. Chemical ionization (CI), both positive and negative, can be useful for obtaining molecular ions or characteristic adducts nih.gov.

LC-MS/MS, utilizing tandem mass spectrometry (MS/MS), offers enhanced selectivity and sensitivity by employing multiple stages of mass analysis. This technique is the method of choice for the analysis of many fluorinated alkyl substances (PFAS) in environmental and biological samples researchgate.netsigmaaldrich.comnih.govshimadzu.com. LC-MS/MS allows for the selection of a precursor ion and subsequent fragmentation to produce characteristic product ions, providing a higher level of confidence in identification and enabling accurate quantification even in complex matrices with potential interferences.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination in Complex Samples

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) MS or Orbitrap MS, provides highly accurate mass measurements, often to several decimal places chromatographyonline.comacs.orgalsglobal.comthermofisher.comnih.gov. This accurate mass information is invaluable for determining the elemental composition of an analyte and can significantly aid in the identification of unknown compounds, including unexpected fluorinated species in complex samples chromatographyonline.comacs.orgalsglobal.com. HRMS is particularly useful in non-targeted analysis or suspect screening workflows, where the exact mass can be used to search against databases of known compounds or to propose elemental formulas for unknown substances chromatographyonline.comacs.org. Coupling chromatography (GC or LC) with HRMS provides both separation and accurate mass information, leading to a more comprehensive analysis of complex chemical systems potentially containing this compound chromatographyonline.comnih.gov.

Method Development and Optimization Strategies

Developing a robust analytical method for this compound involves a systematic process to define the optimal experimental conditions that ensure reliable and accurate results. This typically includes selecting appropriate chromatographic columns, mobile phases, detection parameters, and sample preparation techniques. Optimization aims to enhance method performance characteristics such as sensitivity, specificity, accuracy, and precision.

Design of Experiments (DoE) for Robustness and Performance

Design of Experiments (DoE) is a powerful statistical approach used in analytical method development to efficiently explore the relationship between multiple experimental parameters and method responses. americanpharmaceuticalreview.combiopharminternational.comthomasalittleconsulting.com By simultaneously varying several factors, DoE can identify critical parameters and their interactions, leading to a more thorough understanding of the method's behavior. americanpharmaceuticalreview.commdpi.com This approach is crucial for establishing a robust method that remains unaffected by small, deliberate variations in parameters, thereby ensuring reliability during normal usage. americanpharmaceuticalreview.comeuropa.euelementlabsolutions.comglobalresearchonline.net DoE studies can help optimize parameters such as temperature, flow rate, mobile phase composition, and injection volume to achieve desired method performance attributes like resolution, peak shape, and sensitivity for this compound. biopharminternational.comdrugdeliveryleader.com

Optimization of Sample Preparation (e.g., Extraction, Clean-up)

Sample preparation is a critical step in the analytical workflow for this compound, especially when dealing with complex matrices. Its primary goal is to isolate and concentrate the analyte while removing interfering substances that could compromise the analysis. organomation.comthermofisher.commdpi.com Optimization of sample preparation techniques, such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is essential to maximize analyte recovery and minimize matrix effects. organomation.comthermofisher.commdpi.comepa.gov For this compound, considering its polarity and functional groups, appropriate solvents and sorbent materials must be carefully selected and optimized to ensure efficient extraction and clean-up from the specific sample matrix. mdpi.com Parameters such as solvent type, extraction time, solvent volume, and pH can significantly impact the efficiency of the sample preparation process and require optimization, often guided by DoE principles. thermofisher.comepa.gov

Analytical Method Validation Protocols and Parameters (Specificity, Linearity, Accuracy, Precision, Detection/Quantitation Limits, Robustness, Ruggedness)

Analytical method validation is a documented process that demonstrates that an analytical method is suitable for its intended purpose. globalresearchonline.netmetrology-journal.orgwjarr.comqbdgroup.com Key validation parameters are evaluated to ensure the method consistently produces accurate, reliable, and reproducible results for this compound. europa.euelementlabsolutions.comglobalresearchonline.netmetrology-journal.orgqbdgroup.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euelementlabsolutions.comglobalresearchonline.netmetrology-journal.orgresearchgate.net For this compound, demonstrating specificity is crucial to ensure that the signal measured is indeed from the target compound and not from co-eluting substances. This can be evaluated by analyzing samples spiked with potential interferences or by comparing results with a second, well-characterized procedure. europa.euresearchgate.net

Linearity establishes that the test results are directly proportional to the concentration of the analyte within a given range. europa.euelementlabsolutions.commetrology-journal.orgqbdgroup.comnumberanalytics.com The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision. europa.euelementlabsolutions.commetrology-journal.orgqbdgroup.comgmpsop.com Linearity for this compound is typically assessed by analyzing a series of standards at different concentrations and plotting the instrument response versus concentration. qbdgroup.comnumberanalytics.com Statistical methods like linear regression analysis are used to evaluate the relationship, with parameters such as the correlation coefficient (r) and the y-intercept being key indicators. qbdgroup.comnumberanalytics.comgmpsop.com An R² value of 0.99 or higher is generally considered acceptable for high-quality analytical methods. flashcards.world

Accuracy expresses the closeness of agreement between the value found and the value that is accepted as a conventional true value. europa.euelementlabsolutions.commetrology-journal.org Accuracy is typically assessed by analyzing samples of known concentration, such as reference materials or samples spiked with a known amount of analyte. europa.euelementlabsolutions.comchromatographyonline.com For this compound, accuracy can be determined by analyzing spiked placebo samples or by comparing results to an independent, validated method. europa.euelementlabsolutions.comchromatographyonline.com Accuracy is often reported as percent recovery. europa.euchromatographyonline.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions. europa.euelementlabsolutions.commetrology-journal.org Precision is evaluated at different levels: repeatability, intermediate precision, and reproducibility. europa.eumetrology-journal.orgut.ee

Evaluation of Analytical Precision (Repeatability, Intermediate Precision)

Repeatability (intra-assay precision) assesses the precision under the same operating conditions over a short interval of time, typically within the same laboratory, using the same analyst and equipment. europa.eumetrology-journal.orgut.ee It is determined by analyzing replicate samples from a homogeneous batch. europa.eumetrology-journal.orgchromatographyonline.com

Intermediate precision assesses within-laboratory variations, such as different days, different analysts, or different equipment within the same laboratory. europa.eumetrology-journal.orgut.ee An experimental design is often used to evaluate the effect of these variables on the results. chromatographyonline.com Intermediate precision results are typically generated by multiple analysts analyzing replicate sample preparations. chromatographyonline.com

Reproducibility expresses the precision between laboratories, usually assessed through collaborative studies. europa.eumetrology-journal.orgut.ee While repeatability and intermediate precision are typically evaluated during single-laboratory validation, reproducibility is not always required for single-laboratory validation. ut.ee Precision is usually expressed as the variance, standard deviation, or coefficient of variation (% RSD). europa.eumetrology-journal.orgchromatographyonline.com

Here is an example table illustrating precision data (Note: This is a hypothetical example for illustrative purposes based on typical validation data structure):

| Level | Number of Replicates | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | % RSD |

| Repeatability | 6 | 10.1 | 0.15 | 1.5 |

| Intermediate Precision (Analyst 1, Day 1) | 3 | 9.9 | 0.18 | 1.8 |

| Intermediate Precision (Analyst 2, Day 2) | 3 | 10.3 | 0.20 | 1.9 |

Assessment of Analytical Range and Linearity

The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.euelementlabsolutions.commetrology-journal.org The specified range is normally derived from linearity studies and depends on the intended application of the procedure. europa.eugmpsop.com

Linearity is assessed by analyzing a series of at least 5 concentrations spanning the specified range. wjarr.comqbdgroup.comgmpsop.com The relationship between the analyte concentration and the instrument response is evaluated using linear regression. qbdgroup.comnumberanalytics.com Key parameters include the correlation coefficient (r), the y-intercept, and the slope of the regression line. qbdgroup.comnumberanalytics.com A visual inspection of the calibration curve is also important. numberanalytics.comgmpsop.com The linearity assessment for this compound would involve preparing standard solutions at various concentrations within the expected range and analyzing them using the developed method.

Here is an example table illustrating linearity data (Note: This is a hypothetical example for illustrative purposes based on typical validation data structure):

| Concentration (µg/mL) | Replicate 1 Response | Replicate 2 Response | Replicate 3 Response | Mean Response |

| 1.0 | 110 | 112 | 109 | 110.3 |

| 5.0 | 505 | 500 | 510 | 505.0 |

| 10.0 | 1010 | 1005 | 1015 | 1010.0 |

| 15.0 | 1520 | 1515 | 1525 | 1520.0 |

| 20.0 | 2030 | 2025 | 2035 | 2030.0 |

(Linear regression analysis would be performed on the mean response vs. concentration data to determine the correlation coefficient, slope, and y-intercept).